molecular formula C12H11N3O2 B3038461 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 866008-63-1

1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No. B3038461
CAS RN: 866008-63-1
M. Wt: 229.23 g/mol
InChI Key: SNWOQGPBBHXMPV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, commonly referred to as 1,2,3-TBE, is a novel organic compound with potential applications in scientific research. It is a heterocyclic compound composed of a benzofuran ring attached to a triazole ring, and is an analog of the popular 1,2,4-triazole compound. 1,2,3-TBE has demonstrated a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of certain diseases. In addition, 1,2,3-TBE has been employed in laboratory experiments for its ability to promote the synthesis of certain compounds, and has been used to study the mechanism of action of certain drugs.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecular structure of compounds similar to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has been studied for understanding their interactions and bonding. For example, in a related compound, weak intermolecular C—H⋯N hydrogen bonds were found to link molecules into zigzag chains, indicating potential for molecular engineering and design applications (Xu, Yu, Yin, Zhou, & Yang, 2005).

Synthesis and Chemical Reactions

The chemical synthesis of related compounds has been extensively studied, providing insights into possible applications in material science and drug design. For instance, the synthesis process of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one from 1-(1-benzofuran-2-yl) ethanone has been documented, highlighting methods for creating complex molecular structures (Çelik & Coskun, 2018).

Biological Activities

Compounds with structural similarities to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have shown potential biological activities. For example, some derivatives have exhibited anti-inflammatory properties, suggesting possible pharmaceutical applications (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Fungicidal Activity

Certain derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have shown fungicidal properties, which could be explored for agricultural applications. This includes novel synthetic processes that yield compounds with significant inhibition against specific fungal species (Mao, Song, & Shi, 2013).

Dielectric and Thermal Properties

The dielectric and thermal properties of polymers derived from compounds similar to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have been investigated, which can be important in the development of new materials for various industries (Çelik & Coskun, 2018).

Green Synthesis Methods

Studies have also focused on the green synthesis of related compounds, emphasizing environmentally friendly approaches in chemical synthesis. This includes the use of whole-cell biocatalysts for the production of optically active aromatic alcohols, which are valuable in pharmaceutical and natural product synthesis (Şahin, 2019).

Scientific Research Applications of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Structural Analysis and Molecular Properties

  • A compound related to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone was analyzed, revealing that the 1,3,4-oxadiazole ring forms specific dihedral angles with benzene and triazole rings, indicating weak intermolecular hydrogen bonds that may influence its chemical behavior (Xu et al., 2005).

Polymer Applications

  • The compound has been used as a precursor in synthesizing methacrylate polymers with specific dielectric and thermal properties, suggesting potential applications in material science and engineering (Çelik & Coskun, 2018).

Medicinal Chemistry and Pharmacology

  • Triazole derivatives, closely related to the compound , have shown significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory agents (Labanauskas et al., 2004).
  • Another study synthesized novel triazole derivatives that exhibited fungicidal properties, opening pathways for agricultural applications (Mao et al., 2013).

Natural Product Synthesis

  • Related compounds have been isolated from natural sources, such as Leontopodium alpinum roots, indicating a connection to the synthesis of natural products and their potential biological activities (Dobner et al., 2003).

Green Chemistry and Sustainable Practices

  • The compound's derivatives have been synthesized using green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis (Rostami-Charati et al., 2012).

Materials Science and Corrosion Inhibition

  • Novel triazole derivatives have been explored as corrosion inhibitors for mild steel, showing that the compound or its derivatives could have applications in industrial corrosion prevention (Jawad et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11(6-15-8-13-7-14-15)9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWOQGPBBHXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Reactant of Route 2
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1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Reactant of Route 3
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Reactant of Route 4
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

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